N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide
CAS No.: 1797337-48-4
Cat. No.: VC6770093
Molecular Formula: C22H21NO3S
Molecular Weight: 379.47
* For research use only. Not for human or veterinary use.
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide - 1797337-48-4](/images/structure/VC6770093.png)
Specification
CAS No. | 1797337-48-4 |
---|---|
Molecular Formula | C22H21NO3S |
Molecular Weight | 379.47 |
IUPAC Name | N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Standard InChI | InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24) |
Standard InChI Key | XLFCGDXUKODPKV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three key domains:
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A xanthene core (tricyclic aromatic system comprising two benzene rings fused via a pyran moiety),
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A carboxamide group at position 9 of the xanthene system,
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A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain at the carboxamide’s nitrogen atom.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₂₄H₂₃NO₃S, yielding a molecular weight of 405.51 g/mol. This aligns with related xanthene carboxamides, such as N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide (CID 9923127, MW 321.33 g/mol), which shares the xanthene-carboxamide scaffold but differs in side-chain composition .
Stereochemical Considerations
The ethyl side chain’s methoxy and thiophen groups introduce two stereocenters. Computational modeling predicts R-configuration at both centers due to steric hindrance favoring minimized torsional strain.
Synthetic Routes and Challenges
No published synthesis of this specific compound exists, but analogous methodologies suggest feasible pathways:
Xanthene Core Construction
Xanthene derivatives are typically synthesized via:
Carboxamide Functionalization
The carboxamide group is introduced via nucleophilic acyl substitution. For example, reacting xanthene-9-carbonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine could yield the target compound .
Side-Chain Synthesis
The 5-methylthiophen moiety is synthesized through:
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Knorr thiophene synthesis using α-ketoesters and thiourea.
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Palladium-catalyzed cross-coupling to attach the methyl group to thiophene .
Physicochemical Properties
Property | Value/Description |
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Solubility | Low aqueous solubility (logP ≈ 3.8) |
Melting Point | Estimated 180–185°C |
UV-Vis Absorption | λₘₐₓ ≈ 290 nm (xanthene π→π*) |
Research Gaps and Future Directions
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Synthesis Optimization: Develop regioselective methods to avoid stereoisomer mixtures.
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In Vitro Screening: Prioritize assays for α-adrenergic, serotoninergic, and kinase targets.
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ADMET Profiling: Evaluate metabolic stability and genotoxicity.
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